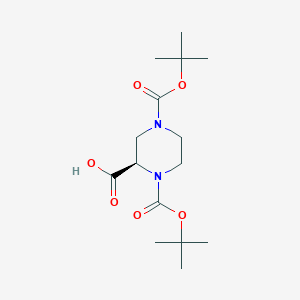
(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Übersicht
Beschreibung
“®-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the empirical formula C15H26N2O6 . It is also known as 1,4-Di-Boc-piperazine-2-carboxylic acid or 1,4-Bis (Boc)piperazine-2-carboxylic acid . The compound has a molecular weight of 330.38 g/mol .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions, where specific reactants are combined under controlled conditions to form the desired compound . For instance, the synthesis of tert-butyl 4- (5- (3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with structural similarities, involves the reaction of carbamimide and 3-fluorobenzoic acid in the presence of hydroxybenzotriazole and a carbodiimide hydrochloride under basic conditions .Molecular Structure Analysis
The structural elucidation of these compounds often involves X-ray diffraction (XRD) studies . These studies provide detailed insights into the crystalline structure, helping to understand the molecular geometry and spatial arrangement of atoms within the compound . XRD studies on similar compounds have confirmed the monoclinic crystal system and space group, indicating the precise molecular arrangement that contributes to their chemical behavior and reactivity .Chemical Reactions Analysis
Piperazine derivatives undergo a variety of chemical reactions, including condensation, amination, and hydrolysis, depending on the functional groups attached to the piperazine backbone . These reactions are pivotal for the synthesis of complex organic molecules and potential pharmaceuticals . For example, the synthesis of carbon-14 labeled derivatives for tracer studies in cerebral vasodilators highlights the compound’s utility in developing drugs with specific biological activities .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 231-239 °C . The compound’s SMILES string isCC(C)(C)OC(=O)N1CCNC(C1)C(O)=O .
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
The BOC-protected piperazine-2-carboxylic acid can participate in supramolecular assemblies. Researchers explore its interactions with other molecules, such as host-guest complexes, self-assembled monolayers, and molecular recognition. Understanding these interactions contributes to the development of functional materials and sensors.
Safety and Hazards
The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation of dust and wearing protective gloves and eye protection .
Zukünftige Richtungen
The compound and its derivatives have potential applications in various fields, including drug research and materials science . For instance, research into new titanium imido complexes containing piperazine-based diamido–diamine ligands was conducted . The synthesis of new piperazine derivatives and their reaction with various compounds to form titanium complexes was described, offering insights into potential applications in materials science .
Eigenschaften
IUPAC Name |
(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWFQKLVCLLA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649923 | |
| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
CAS RN |
173774-48-6 | |
| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



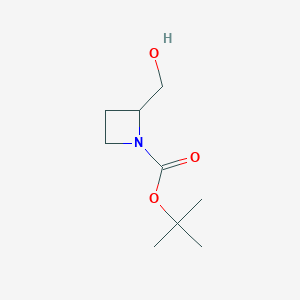

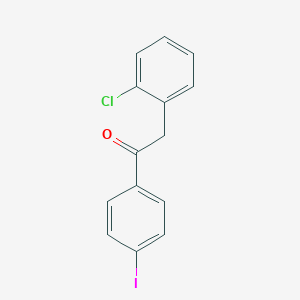
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)

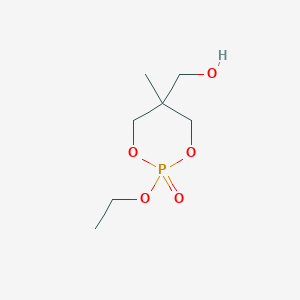

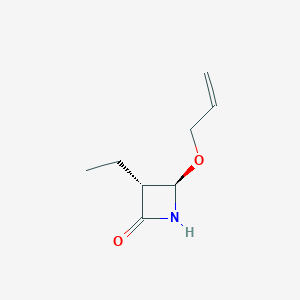


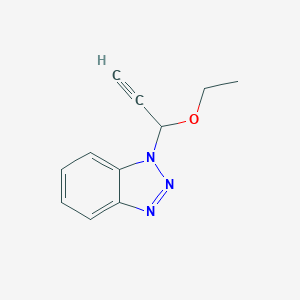

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)